butérolide
Butenolides are a class of naturally occurring cyclic ketones characterized by the presence of an α,β-unsaturated ketone structure and a butene backbone. These compounds exhibit diverse biological activities and are found in various plant species, including those from the families Asteraceae, Lamiaceae, and Fabaceae. Due to their structural characteristics, butenolides often possess potent anti-inflammatory, antinociceptive, and antimicrobial properties.
Structurally, these cyclic ketones can be categorized into several subclasses based on functional groups such as hydroxyl, methoxy, or acetoxy groups. Notable examples include oleanolic acid, which is known for its significant hepatoprotective effects, and echinacoside, a well-known constituent of Echinacea purpurea with strong immunostimulatory properties.
In pharmaceutical and cosmetic applications, butenolides are increasingly recognized for their potential as natural bioactive compounds. Their inclusion in formulations can provide beneficial health effects while also offering gentle, skin-friendly solutions. Research into the extraction, purification, and application of these compounds continues to expand our understanding of their full spectrum of benefits.

Structure | Nom chimique | CAS | Le MF |
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| 41016-29-9 | C11H8O3 |
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L-Ascorbic acid,2-O-octadecyl- | 98829-12-0 | C24H44O6 |
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Pandamarilactonine A | 303008-80-2 | C18H23NO4 |
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Dodonolide | 349534-73-2 | C20H24O3 |
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2(5H)-Furanone, 3,4-dihydroxy-5-(hydroxymethyl)-, (R)- (9CI) | 138760-70-0 | C5H6O5 |
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5-phenylfuran-2(3H)-one | 1955-39-1 | C10H8O2 |
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2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile | 7692-89-9 | C11H7NO2 |
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4-(Bromochloromethyl)-3-chloro-5-hydroxy-2(5H)-furanone (Mixture of Diastereomers) | 132059-51-9 | C5H3BrCl2O3 |
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3,4-dimethyl-2-pentyl-2h-furan-5-one | 10547-84-9 | C11H18O2 |
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2,5-Furandione, 3,4-bis(1-methylethyl)- | 35068-24-7 | C10H14O3 |
Littérature connexe
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Fournisseurs recommandés
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Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
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Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
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atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
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Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
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